molecular formula C24H21BrN2O4 B5500012 N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide

N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide

Cat. No. B5500012
M. Wt: 481.3 g/mol
InChI Key: RNYOFRNDUKRSTR-RCCKNPSSSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds involves various chemical reactions, including the acylation reaction of aminophenols and benzoylchloride in THF, characterized by ^1H NMR, ^13C NMR, and elemental analysis. These methods highlight the importance of precise reaction conditions and the selection of reactants to achieve the desired benzamide derivatives (Karabulut et al., 2014).

Molecular Structure Analysis

X-ray crystallography and DFT calculations provide insights into the molecular structure of benzamide compounds. The crystal structures reveal intricate details like bond lengths, angles, dihedral angles, and molecular conformations, highlighting the influence of intermolecular interactions on molecular geometry (Yasuoka et al., 1969; Zhu et al., 2011).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, including Schiff base formation and reactions involving vinyl cations, demonstrating their reactivity and potential for further chemical modifications. These reactions are critical for synthesizing complex molecules and understanding the chemical behavior of benzamides (Sonoda et al., 1976).

Physical Properties Analysis

The physical properties, including the crystalline structure and polymorphs, are crucial for understanding the stability, solubility, and overall behavior of benzamide compounds. X-ray diffraction studies reveal polymorphism and the effects of hydrogen bonding and molecular packing on the physical properties of these compounds (Yasuoka et al., 1969).

Chemical Properties Analysis

Detailed chemical properties, such as reactivity towards different reagents and conditions, are essential for the application and further functionalization of benzamide compounds. Studies on the synthesis and reactions of benzamide derivatives provide insights into their chemical versatility and potential applications in various fields (Karabulut et al., 2014; Sonoda et al., 1976).

Scientific Research Applications

Crystal Structure Analysis

The crystal structure analysis of benzamide derivatives, including those structurally related to the specified compound, has been a significant area of research. Studies have focused on understanding the polymorphism, hydrogen bonding, and molecular packing of these compounds. For instance, Yasuoka et al. (1969) analyzed the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, revealing its crystallization in two polymorphic forms, both belonging to the monoclinic system, and highlighted the role of hydrogen bonds in forming molecular belts parallel to the b-axis (Yasuoka, Kasai, & Kakudo, 1969).

Molecular Docking and Protein Interactions

Further research delves into molecular docking and the interaction of benzamide derivatives with protein residues. Moreno-Fuquen et al. (2022) explored the structural aspects of methoxyphenylbenzamide isomers, demonstrating their potential as pharmacophores through interactions with protein residues, particularly highlighting the role of bromine atoms in these interactions (Moreno-Fuquen, García-Torres, Arango-Daraviña, & Ellena, 2022).

Antiviral Activity

The antiviral potential of N-phenylbenzamide derivatives has also been investigated, with specific focus on their activity against enterovirus 71 (EV 71). Ji et al. (2013) synthesized a series of N-phenylbenzamide derivatives and evaluated their in vitro anti-EV 71 activities, identifying promising lead compounds for further drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

Antioxidant Agents

Benzamide derivatives with amino substitutions have been studied for their antioxidant properties. Perin et al. (2018) prepared a range of N-arylbenzamides to evaluate their antioxidative potential, finding that certain derivatives exhibit improved antioxidative properties compared to reference molecules (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).

Antibacterial Activity

The antibacterial efficacy of benzamide derivatives has been explored, with a focus on the synthesis and evaluation of novel compounds. Khan (2017) investigated the antibacterial activity of a heterocyclic compound derived from chalcone, demonstrating its potential as an effective antibacterial agent (Khan, 2017).

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O4/c1-30-19-13-11-18(12-14-19)26-24(29)21(15-16-7-9-17(25)10-8-16)27-23(28)20-5-3-4-6-22(20)31-2/h3-15H,1-2H3,(H,26,29)(H,27,28)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYOFRNDUKRSTR-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

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